molecular formula C6H9N3O B1428585 1-(oxetan-3-yl)-1H-pyrazol-4-amine CAS No. 1338719-26-8

1-(oxetan-3-yl)-1H-pyrazol-4-amine

Cat. No. B1428585
M. Wt: 139.16 g/mol
InChI Key: RKORKXLEGJOTTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxetane derivatives has been the subject of several studies . A highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters . Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .


Molecular Structure Analysis

The molecular structure of “1-(oxetan-3-yl)-1H-pyrazol-4-amine” consists of an oxetane ring attached to a pyrazole ring via a single bond . The oxetane ring is a three-membered ring containing one oxygen atom and two carbon atoms, while the pyrazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The oxetane ring serves as an isostere of the carbonyl moiety, suggesting that oxetan-3-ol may be considered as a potential surrogate of the carboxylic acid functional group . The reaction of carboxylic acids with terminal epoxides has attracted special attention , since it provides a convenient synthetic approach to 1,2-diol monoesters .

Scientific Research Applications

Synthesis and Structural Analysis

1-(Oxetan-3-yl)-1H-pyrazol-4-amine derivatives, such as the ones synthesized by Titi et al. (2020), are characterized for their structural properties using techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These methods are essential in determining the geometric and electronic characteristics of the compounds, which are crucial for their application in various fields, including pharmaceuticals and materials science (Titi et al., 2020).

Potential in Antibacterial and Antifungal Applications

Research indicates potential antibacterial and antifungal applications for pyrazole derivatives. For instance, pyrazole-linked compounds have been synthesized and evaluated for their antibacterial potential against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Catalysis and Polymerization

Pyrazole derivatives are also used in catalysis and polymerization processes. Matiwane et al. (2020) demonstrated the use of pyrazolyl compounds in the copolymerization of CO2 and cyclohexene oxide, suggesting their potential application in polymer chemistry and material science (Matiwane et al., 2020).

Antioxidant Properties

Some pyrazole derivatives exhibit antioxidant properties. El‐Mekabaty et al. (2016) synthesized new compounds with the pyrazolo[1,5-a]pyrimidine structure that showed significant antioxidant activities, indicating their potential in oxidative stress-related therapeutic applications (El‐Mekabaty et al., 2016).

Application in Energetic Materials

Pyrazole derivatives have been explored for use in energetic materials. A novel energetic explosive, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), and its salts have been synthesized with excellent thermal stabilities, indicating their potential as heat-resistant energetic materials (Li et al., 2016).

properties

IUPAC Name

1-(oxetan-3-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKORKXLEGJOTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxetan-3-yl)-1H-pyrazol-4-amine

CAS RN

1338719-26-8
Record name 1-(oxetan-3-yl)pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Estrada, BK Chan, C Baker-Glenn… - Journal of medicinal …, 2014 - ACS Publications
Leucine-rich repeat kinase 2 (LRRK2) has drawn significant interest in the neuroscience research community because it is one of the most compelling targets for a potential disease-…
Number of citations: 124 pubs.acs.org

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